molecular formula C7H11N3O3S B11825933 (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate

Cat. No.: B11825933
M. Wt: 217.25 g/mol
InChI Key: KZRNCXIYMRJZEN-BQBZGAKWSA-N
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Description

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a valuable chiral building block in organic synthesis and chemical biology research. This compound features both an azide functional group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, and a mesylate leaving group, which can be displaced in nucleophilic substitution reactions. This unique dual functionality enables researchers to employ this cyclohexene derivative as a versatile intermediate for constructing more complex molecular architectures, particularly in pharmaceutical research and drug discovery. The stereochemistry at the 1 and 6 positions is precisely defined, making this compound especially useful for synthesizing enantiomerically pure molecules where three-dimensional structure impacts biological activity. Potential research applications include use as a scaffold in medicinal chemistry, a precursor for bioconjugation, and a key intermediate in the synthesis of chiral ligands and catalysts. This product is intended for research purposes only and is not classified as a drug or pharmaceutical compound. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety precautions including the use of personal protective equipment should always be observed when handling this chemical compound.

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

[(1S,6S)-6-azidocyclohex-3-en-1-yl] methanesulfonate

InChI

InChI=1S/C7H11N3O3S/c1-14(11,12)13-7-5-3-2-4-6(7)9-10-8/h2-3,6-7H,4-5H2,1H3/t6-,7-/m0/s1

InChI Key

KZRNCXIYMRJZEN-BQBZGAKWSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H]1CC=CC[C@@H]1N=[N+]=[N-]

Canonical SMILES

CS(=O)(=O)OC1CC=CCC1N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate typically involves the azidation of a cyclohexene derivative followed by esterification with methanesulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process. The azidation step may involve the use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Methanesulfonyl Chloride (CH3SO2Cl): Used for esterification.

    Triethylamine (Et3N): Used as a base to neutralize acids formed during reactions.

    Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.

Major Products

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Methanesulfonate Salts in Pharmaceutical Context

Fenoldopam Related Compounds A and B ():

  • Structure: Both are benzazepine derivatives with methanesulfonate counterions. Related Compound A includes a chloro-substituent (C₁₇H₁₈ClNO₃·CH₄SO₃; MW 415.89), while Related Compound B lacks the chloro group (C₁₆H₁₆NO₃·CH₄SO₃; MW 366.42).
  • Stability : Both require storage in desiccators with protection from light, suggesting sensitivity to moisture and photodegradation .
  • Contrast: Unlike the target compound, these are ionic salts with aromatic benzazepine cores, whereas (1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a neutral ester with a non-aromatic cyclohexene scaffold.

Cyclohexyl Methanesulfonates in Solvolysis Studies

Equatorial vs. Axial Methanesulfonates ():

  • trans-4-Cyano-1-decalyl Methanesulfonates: These rigid decalin derivatives exhibit solvolysis rates influenced by substituent orientation. In contrast, axial orientations may experience steric or electronic complications .
  • Relevance to Target Compound : The (1S,6S)-configuration positions the methanesulfonate and azide groups in specific spatial arrangements. If equatorial, its solvolysis may follow mechanisms akin to decalyl derivatives, but the cyclohexene ring’s partial unsaturation could alter reactivity.

Complex Methanesulfonate Derivatives

10-Oxo-8-azatricyclo[5.3.1.0³,⁸]undec-5-yl Methanesulfonate ():

  • Structure : A tricyclic indole-carboxylate methanesulfonate (C₂₀H₂₄N₂O₆S; MW 421.14) with a fused ring system.
  • Comparison: This compound’s complexity contrasts with the simpler cyclohexene backbone of the target compound.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability Notes Reactivity Insights
This compound C₇H₁₁N₃O₃S (estimated) ~215.07 (calc.) Azide, methanesulfonate Likely light-sensitive High reactivity (azide + leaving group)
Fenoldopam Related Compound A C₁₇H₁₈ClNO₃·CH₄SO₃ 415.89 Benzazepine, methanesulfonate Store desiccated, protect light Ionic salt; limited leaving group utility
trans-4-Cyano-1-decalyl methanesulfonate C₁₁H₁₇NO₃S ~259.32 (calc.) Cyano, methanesulfonate Stable in equatorial orientation Solvolysis rate influenced by substituent dipole
10-Oxo-8-azatricyclo[...] methanesulfonate C₂₀H₂₄N₂O₆S 421.14 Tricyclic, indole, methanesulfonate Not specified Potential bioactive scaffold

Research Findings and Implications

  • Stability: Methanesulfonate-containing compounds universally require protection from moisture and light, as seen in Fenoldopam analogs .
  • Reactivity : The equatorial methanesulfonate in decalyl systems demonstrates predictable solvolysis , suggesting that the (1S,6S)-configuration’s spatial arrangement could similarly minimize side reactions.
  • Synthetic Utility : The azide group in the target compound offers click chemistry applications absent in compared analogs, positioning it as a versatile intermediate for bioconjugation or polymer chemistry.

Biological Activity

(1S,6S)-6-azidocyclohex-3-en-1-yl methanesulfonate is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical formula:

  • Formula : C7_7H11_{11}N3_3O3_3S
  • CAS Number : 129300-53-4

Synthesis

The synthesis of this compound typically involves several steps, including epoxidation and subsequent reactions to introduce the azide functional group. A notable method includes the use of a Salen complex catalyst for the epoxide ring-opening reaction, which yields high enantiomeric excesses of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through azide chemistry. The azide group can undergo click chemistry reactions, facilitating the formation of triazoles that exhibit significant biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For example, triazole derivatives synthesized from (1S,6S)-6-azidocyclohex-3-enol have shown potential against various bacterial strains, suggesting that modifications to the azide structure can enhance antimicrobial efficacy .

Case Studies

  • Antitubercular Activity : A study reported the synthesis of hydroxycyclohexene-triazole derivatives from (1S,6S)-6-azidocyclohex-3-enol. These derivatives demonstrated promising antitubercular activity in vitro, indicating that azide-containing compounds could be valuable in developing new treatments for tuberculosis .
  • Cytotoxicity : In another investigation, compounds derived from (1S,6S)-6-azidocyclohex-3-enol were evaluated for cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against specific cancer cell types, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Activity Type Compound/Derivative Target/Effect Reference
AntimicrobialHydroxycyclohexene-triazole derivativesVarious bacterial strains
AntitubercularTriazole derivatives from (1S,6S)-6-azidoMycobacterium tuberculosis
CytotoxicityDerivatives on cancer cell linesSelective cytotoxicity

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